molecular formula C10H15BN2O4 B8144385 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid

4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid

Cat. No.: B8144385
M. Wt: 238.05 g/mol
InChI Key: XQAGTGNEKHHSKQ-UHFFFAOYSA-N
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Description

4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a 3-amino-2-hydroxypropyl chain. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid typically involves the following steps:

  • Formation of the Phenylboronic Acid Intermediate: : The phenylboronic acid intermediate can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis .

    [ \text{PhMgBr} + \text{B(OMe)}_3 \rightarrow \text{PhB(OMe)}_2 + \text{MeOMgBr} ] [ \text{PhB(OMe)}_2 + \text{H}_2\text{O} \rightarrow \text{PhB(OH)}_2 + \text{MeOH} ]

  • Introduction of the Carbamoyl Group: : The carbamoyl group can be introduced through a reaction with an appropriate isocyanate or carbamoyl chloride derivative under controlled conditions.

  • Attachment of the 3-Amino-2-hydroxypropyl Chain: : The final step involves the reaction of the intermediate with 3-amino-2-hydroxypropylamine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under controlled conditions . The boronic acid group interacts with cis-diol groups, forming a cyclic boronate ester, which can be dissociated under acidic conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid is unique due to the presence of both the amino and hydroxypropyl groups, which enhance its reactivity and binding affinity for diol-containing molecules. This makes it particularly valuable in applications requiring selective and reversible interactions with biomolecules.

Properties

IUPAC Name

[4-[(3-amino-2-hydroxypropyl)carbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4/c12-5-9(14)6-13-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,9,14,16-17H,5-6,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAGTGNEKHHSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(CN)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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